molecular formula C11H19N3OS B6630315 [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol

[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol

货号 B6630315
分子量: 241.36 g/mol
InChI 键: FZLSSYWMGPCOOM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It is a potent and selective inhibitor of the protein kinase BTK, which plays a critical role in the survival and proliferation of B cells.

作用机制

[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol is a potent and selective inhibitor of BTK, which is a critical component of the B-cell receptor signaling pathway. BTK plays a key role in the survival and proliferation of B cells, and its inhibition leads to apoptosis of these cells. [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol binds irreversibly to the active site of BTK, preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has been shown to induce apoptosis of B cells in preclinical models of B-cell malignancies. It has also been shown to inhibit the proliferation and migration of B cells. [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. In addition, [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has been shown to have minimal effects on T cells and natural killer cells, which suggests that it may have a favorable safety profile.

实验室实验的优点和局限性

[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the B-cell receptor signaling pathway. It has also been shown to enhance the activity of other anti-cancer agents, which makes it a valuable combination therapy. However, [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate cell membranes and reach intracellular targets. In addition, [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has a short half-life in vivo, which may limit its efficacy in animal models.

未来方向

There are several future directions for the development of [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol. One direction is the optimization of the pharmacokinetic properties of the molecule, such as increasing its half-life and improving its bioavailability. Another direction is the evaluation of [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Further studies are also needed to determine the efficacy of [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol in other types of B-cell malignancies, such as mantle cell lymphoma and Waldenstrom macroglobulinemia.

合成方法

[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol can be synthesized using a multistep process, starting from commercially available starting materials. The synthesis involves the preparation of the key intermediate, followed by the coupling of the intermediate with the cyclohexylmethylamine. The final product is obtained after several purification steps. The synthesis of [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has been described in detail in the literature.

科学研究应用

[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). In these models, [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has been shown to inhibit BTK activity and induce apoptosis of B cells. [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. Clinical trials of [2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol are currently underway in patients with B-cell malignancies.

属性

IUPAC Name

[2-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]cyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3OS/c1-2-10-13-11(16-14-10)12-9-6-4-3-5-8(9)7-15/h8-9,15H,2-7H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLSSYWMGPCOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)NC2CCCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。